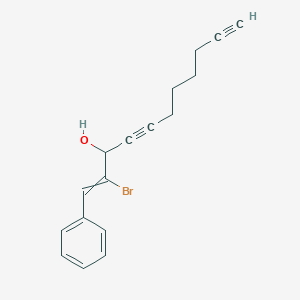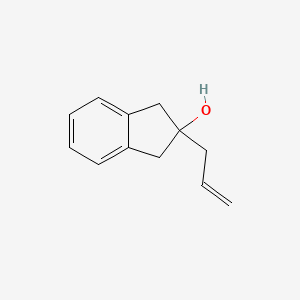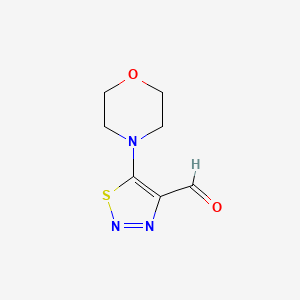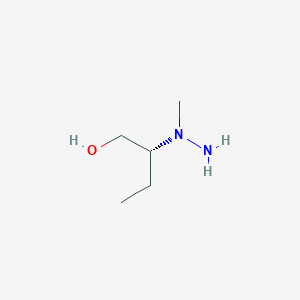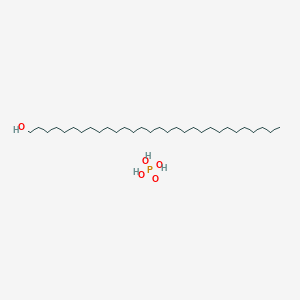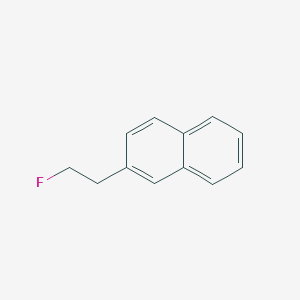![molecular formula C16H36P2S4 B14251459 Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] CAS No. 166832-32-2](/img/structure/B14251459.png)
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] typically involves the reaction of bis(2-methylpropyl)phosphane with sulfur under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety. The compound is then purified using techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and phosphines.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science.
科学研究应用
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. The pathways involved in its mechanism of action include redox reactions and signal transduction pathways.
相似化合物的比较
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] can be compared with similar compounds such as:
2,2’-Disulfanediylbis(2-methylpropanal): This compound has a similar sulfur-phosphorus framework but differs in its functional groups and reactivity.
2,2’-Dithiobisbenzanilide: Another compound with a disulfide linkage, but with different applications and properties.
The uniqueness of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
166832-32-2 |
|---|---|
分子式 |
C16H36P2S4 |
分子量 |
418.7 g/mol |
IUPAC 名称 |
[bis(2-methylpropyl)phosphinothioyldisulfanyl]-bis(2-methylpropyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H36P2S4/c1-13(2)9-17(19,10-14(3)4)21-22-18(20,11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3 |
InChI 键 |
UPFVRRCDRPQYLO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CP(=S)(CC(C)C)SSP(=S)(CC(C)C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


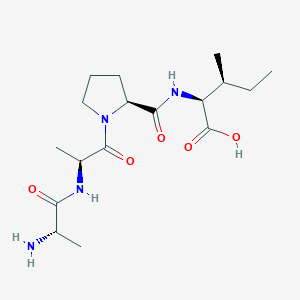
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
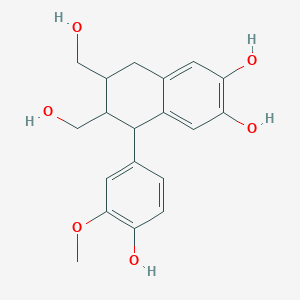
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
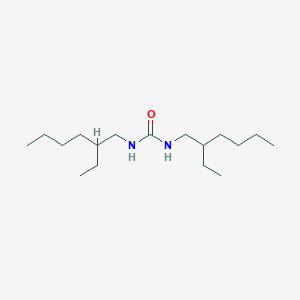
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
